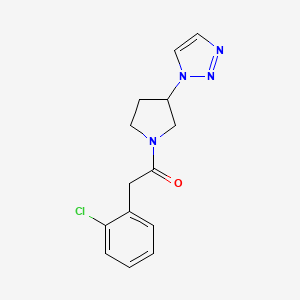
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone” is a complex organic molecule that contains several functional groups. These include a 1,2,3-triazole ring, a pyrrolidine ring, and a 2-chlorophenyl group .
Molecular Structure Analysis
The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms. It is aromatic and has a delocalized pi electron system. The pyrrolidine ring is a five-membered ring containing four carbon atoms and one nitrogen atom. It is a saturated ring and is not aromatic .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the 1,2,3-triazole ring might undergo reactions at the nitrogen atoms, while the 2-chlorophenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar 1,2,3-triazole ring and the aromatic 2-chlorophenyl group might make it somewhat soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Research has led to the synthesis of new derivatives containing triazole and pyrrolidinyl units, showcasing significant antibacterial, antifungal, and plant growth regulatory activities. The synthesis processes often involve condensation reactions, and the resultant compounds are evaluated for their biological efficacy. For instance, Liu et al. (2007) synthesized 1H-1,2,4-triazole derivatives containing pyridine units, displaying antifungal and plant growth regulatory activities (Liu et al., 2007).
Catalytic and Material Science Applications
Some research focuses on the synthesis of compounds for catalytic applications or as part of material science. For example, Sun et al. (2007) developed a series of compounds that coordinate with iron(II) and cobalt(II) dichloride, showing promising results in catalytic activities towards ethylene reactivity (Sun et al., 2007).
Antioxidant Properties
Additionally, compounds with structural similarities to the specified chemical have been synthesized and tested for their antioxidant and antiradical activities, contributing to the understanding of their potential therapeutic benefits. Bekircan et al. (2008) prepared triazole derivatives that were evaluated for their antioxidant activities, highlighting the role of structural modifications in enhancing biological properties (Bekircan et al., 2008).
Antifungal and Antimicrobial Agents
Research also extends to the development of antifungal and antimicrobial agents. Bai et al. (2020) designed and synthesized novel 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridine moiety, demonstrating moderate to high fungicidal activities against various phytopathogens (Bai et al., 2020).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-13-4-2-1-3-11(13)9-14(20)18-7-5-12(10-18)19-8-6-16-17-19/h1-4,6,8,12H,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDBXBJTFBVTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(methylthio)phenyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2769371.png)
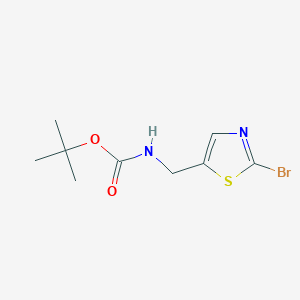

![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2769374.png)
amino}-N-(cyanomethyl)acetamide](/img/structure/B2769375.png)
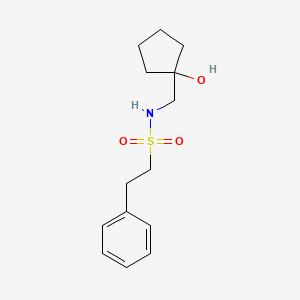
![4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2769378.png)
![N-[2-(3-Iodophenoxy)phenyl]naphthalene-2-sulfonamide](/img/structure/B2769379.png)
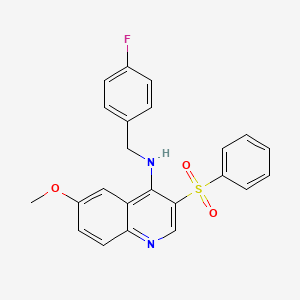
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2769389.png)
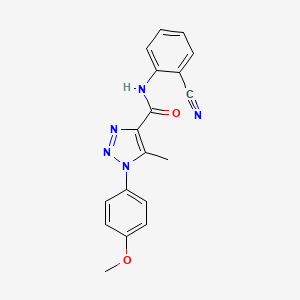
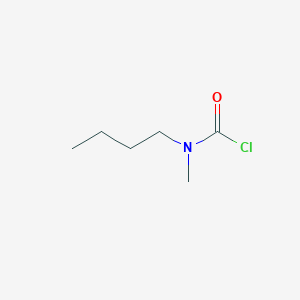
![N-benzyl-N,2-dimethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2769392.png)